molecular formula C10H14BrN3O B2812708 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine CAS No. 2284321-71-5

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine

Cat. No. B2812708
CAS RN: 2284321-71-5
M. Wt: 272.146
InChI Key: MFGBMJJRLWMHTH-UHFFFAOYSA-N
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Description

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C10H14BrN3O . It has a molecular weight of 272.14 .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine, can be achieved through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is 1S/C10H14BrN3O/c1-6(7-3-2-4-7)15-9-8(11)5-13-10(12)14-9/h5-7H,2-4H2,1H3,(H2,12,13,14) .


Chemical Reactions Analysis

Pyrimidine derivatives, including 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine, can undergo various chemical reactions. For instance, they can participate in oxidative dehydrogenation, annulation, and oxidative aromatization reactions . They can also undergo nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .


Physical And Chemical Properties Analysis

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is an oil at room temperature .

Scientific Research Applications

Safety and Hazards

The safety information for 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrimidine derivatives, including 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine, have aroused great interest from researchers in the field of medicinal chemistry due to their privileged biological activities . Future research may focus on further exploring the chemistry of these compounds, their biological characteristics, and potential applications in medicine .

properties

IUPAC Name

5-bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-6(7-3-2-4-7)15-9-8(11)5-13-10(12)14-9/h5-7H,2-4H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBMJJRLWMHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)OC2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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